molecular formula C8H14O4S B170300 Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate CAS No. 196871-01-9

Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate

Cat. No. B170300
M. Wt: 206.26 g/mol
InChI Key: JJSGUDIEYQKQEY-QFSRMBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate, also known as EOC, is a chemical compound used in scientific research. It is a cyclic sulfone that has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including chiral sulfoxides and sulfones. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been used as a starting material for the synthesis of cyclic sulfones with potential biological activity.

Mechanism Of Action

The mechanism of action of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is not fully understood. However, it has been suggested that Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate may act as a nucleophile in reactions with other compounds. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been found to be a good leaving group in substitution reactions.

Biochemical And Physiological Effects

Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may have potential therapeutic applications in the treatment of Alzheimer's disease. Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate has also been found to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate in lab experiments is its high purity. The synthesis method described above can produce Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate with a purity of over 95%. However, one limitation of using Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate is its relatively low yield. This can make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for research involving Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate and its effects on acetylcholinesterase activity. Another area of interest is the development of new synthetic methods for Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate and related compounds. This could lead to the discovery of new compounds with potential biological activity. Finally, the antibacterial and antifungal properties of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate could be further explored for their potential use in the development of new antibiotics.

Synthesis Methods

The synthesis of Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate involves the reaction of ethyl 2-bromoacetate with potassium ethyl mercaptide to form ethyl 2-ethoxythioacetate. This compound is then oxidized with hydrogen peroxide to form Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate. The yield of this reaction is around 60-70%, and the purity of the product can be improved through recrystallization.

properties

CAS RN

196871-01-9

Product Name

Ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

ethyl (2R)-5-ethoxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C8H14O4S/c1-3-10-6-5-13-8(12-6)7(9)11-4-2/h6,8H,3-5H2,1-2H3/t6?,8-/m1/s1

InChI Key

JJSGUDIEYQKQEY-QFSRMBNQSA-N

Isomeric SMILES

CCOC1CS[C@@H](O1)C(=O)OCC

SMILES

CCOC1CSC(O1)C(=O)OCC

Canonical SMILES

CCOC1CSC(O1)C(=O)OCC

synonyms

1,3-Oxathiolane-2-carboxylicacid,5-ethoxy-,ethylester,(2R)-(9CI)

Origin of Product

United States

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